molecular formula C24H35N3O6 B13197319 1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid

1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid

Cat. No.: B13197319
M. Wt: 461.6 g/mol
InChI Key: AEKWCPLOMZLYND-KKXNLOMOSA-N
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Description

1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmaceuticals. This compound features a piperidine ring, a piperazine moiety, and multiple protective groups, making it an interesting subject for synthetic and mechanistic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid typically involves multiple steps, including the formation of the piperidine and piperazine rings, followed by the introduction of protective groups. Common synthetic routes may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Moiety: This step often involves nucleophilic substitution reactions.

    Protection of Functional Groups: The benzyloxycarbonyl and tert-butoxycarbonyl groups are introduced to protect amine functionalities during subsequent reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove protective groups or reduce specific functionalities.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

    Chemistry: This compound can be used as an intermediate in the synthesis of more complex molecules.

    Biology: It may serve as a tool for studying biological processes involving piperidine and piperazine derivatives.

    Industry: It can be used in the production of specialty chemicals or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The protective groups can also influence the compound’s stability and reactivity, affecting its overall mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(Benzyloxy)carbonyl]-4-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid
  • 1-[(Benzyloxy)carbonyl]-5-[(tert-butoxy)carbonyl]piperidine-3-carboxylic acid

Uniqueness

1-[(Benzyloxy)carbonyl]-5-[(2S)-4-[(tert-butoxy)carbonyl]-2-methylpiperazin-1-yl]piperidine-3-carboxylic acid is unique due to the presence of both piperidine and piperazine rings, along with multiple protective groups

Properties

Molecular Formula

C24H35N3O6

Molecular Weight

461.6 g/mol

IUPAC Name

5-[(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid

InChI

InChI=1S/C24H35N3O6/c1-17-13-25(23(31)33-24(2,3)4)10-11-27(17)20-12-19(21(28)29)14-26(15-20)22(30)32-16-18-8-6-5-7-9-18/h5-9,17,19-20H,10-16H2,1-4H3,(H,28,29)/t17-,19?,20?/m0/s1

InChI Key

AEKWCPLOMZLYND-KKXNLOMOSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CCN1C2CC(CN(C2)C(=O)OCC3=CC=CC=C3)C(=O)O)C(=O)OC(C)(C)C

Origin of Product

United States

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